molecular formula C5H11AsCl2 B13807276 Arsine, amyldichloro- CAS No. 692-95-5

Arsine, amyldichloro-

Cat. No.: B13807276
CAS No.: 692-95-5
M. Wt: 216.97 g/mol
InChI Key: MEAJGDUYWAHITO-UHFFFAOYSA-N
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Description

Arsine, amyldichloro- is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of arsenic bonded to organic groups, specifically an amyl group and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsine, amyldichloro- typically involves the reaction of arsenic trichloride with an amylating agent under controlled conditions. One common method is the reaction of arsenic trichloride with amyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

Industrial production of arsine, amyldichloro- follows similar synthetic routes but on a larger scale. The process involves the careful handling of toxic reagents and the implementation of safety measures to prevent exposure. The reaction is conducted in specialized reactors designed to contain and neutralize any hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Arsine, amyldichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.

    Reduction: Reduction reactions can convert arsine, amyldichloro- to lower oxidation states of arsenic.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Nucleophiles: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic derivatives.

Scientific Research Applications

Arsine, amyldichloro- has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its toxicological effects and potential use in biological assays.

    Medicine: Research is ongoing to explore its potential use in targeted drug delivery systems.

    Industry: It is used in the semiconductor industry for doping processes and in the production of specialized materials.

Mechanism of Action

The mechanism of action of arsine, amyldichloro- involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. It also interferes with the electron transport chain, causing oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    Arsine (AsH3): A simpler arsenic hydride with similar toxic properties.

    Arsenic trichloride (AsCl3): A precursor used in the synthesis of arsine, amyldichloro-.

    Triphenylarsine (As(C6H5)3): An organoarsenic compound with different substituents.

Uniqueness

Arsine, amyldichloro- is unique due to its specific combination of an amyl group and two chlorine atoms, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

692-95-5

Molecular Formula

C5H11AsCl2

Molecular Weight

216.97 g/mol

IUPAC Name

dichloro(pentyl)arsane

InChI

InChI=1S/C5H11AsCl2/c1-2-3-4-5-6(7)8/h2-5H2,1H3

InChI Key

MEAJGDUYWAHITO-UHFFFAOYSA-N

Canonical SMILES

CCCCC[As](Cl)Cl

Origin of Product

United States

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